molecular formula C22H16N4OS B2983899 6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 949876-47-5

6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline

Cat. No.: B2983899
CAS No.: 949876-47-5
M. Wt: 384.46
InChI Key: NHUMAQOZZMGBDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[1-Benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a heterocyclic compound featuring a quinoxaline core fused with a dihydro-pyrazole moiety substituted with benzoyl and thiophen-2-yl groups. The molecular formula is C₂₂H₁₆N₄OS, with a molecular weight of 384.45 g/mol (derived by replacing the fluorine atom in the fluorobenzoyl analog described in with hydrogen ). Although direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, such as anticancer or antimalarial agents .

Properties

IUPAC Name

phenyl-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS/c27-22(15-5-2-1-3-6-15)26-20(14-19(25-26)21-7-4-12-28-21)16-8-9-17-18(13-16)24-11-10-23-17/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUMAQOZZMGBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article details its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of benzoyl hydrazine with thiophene derivatives under acidic conditions to form the pyrazole core.
  • Quinoxaline Formation : Subsequent cyclization with a quinoxaline precursor is performed to introduce the quinoxaline moiety.

Biological Activity

The biological activity of this compound has been evaluated across various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:

  • Mechanism : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.
  • Case Study : A study reported that certain pyrazole derivatives demonstrated IC50 values in the range of 3.29 to 10 μg/mL against human colon cancer cell lines (HCT116) and lung cancer cell lines (H460) .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activity:

  • In Vitro Studies : Several derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial effects are likely due to disruption of bacterial cell membranes and inhibition of essential enzymes .

Anti-inflammatory Effects

Anti-inflammatory properties have been observed in related pyrazole compounds:

  • Research Findings : Some derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs .

Comparative Analysis

To understand the unique biological profile of this compound, it is essential to compare it with other pyrazole and quinoxaline derivatives.

Compound NameStructureAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
Compound AStructure AIC50 = 3.29 μg/mLMIC = 0.22 μg/mL76% TNF-α inhibition
Compound BStructure BIC50 = 10 μg/mLMIC = 0.25 μg/mL80% TNF-α inhibition
6-[1-benzoyl... Structure C IC50 = TBD MIC = TBD TBD

Comparison with Similar Compounds

6-Nitro-2,3-Bis(thiophen-2-yl)quinoxaline

  • Molecular Formula : C₁₆H₉N₃O₂S₂
  • Molecular Weight : 339.38 g/mol
  • Key Features: Quinoxaline core with two thiophen-2-yl groups and a nitro substituent. One thiophene ring is coplanar with the quinoxaline (dihedral angle = 3.29°), while the other is nearly perpendicular (83.96°), affecting electronic conjugation . Nitro group adopts a coplanar orientation (dihedral angle = 7.76°), typical of 6-nitroquinoxalines .
  • Activity: No reported bioactivity, but structural planarity suggests utility in materials science or as a ligand in coordination chemistry.

1-Phenyl-4-(3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-5-yl)-3-p-Tolyl-1H-Pyrazole (Compound IIc)

  • Molecular Formula : C₂₄H₂₂N₄S
  • Molecular Weight : 398.52 g/mol
  • Key Features :
    • Bis-pyrazole structure with thiophen-2-yl and p-tolyl substituents.
    • Synthesized via aldol condensation and cyclization .
  • Activity : Exhibits 63.4% suppression of Plasmodium berghei in mice at 48.46 µmol/kg/day, though less potent than chloroquine .

Bis-Pyrazolyl-Thiazole Derivative (3i)

  • Molecular Formula : C₅₀H₃₆N₁₀S₄
  • Molecular Weight : 904.20 g/mol
  • Key Features: Thiazole core linked to pyrazolyl-thiophene and phenyldiazenyl groups.

6-Chloro-2-Methyl-4-Phenyl-3-[1-Phenyl-5-(2-Thienyl)-4,5-Dihydro-1H-Pyrazol-3-yl]Quinoline

  • Molecular Formula : C₂₉H₂₃ClN₄S
  • Molecular Weight : 495.03 g/mol
  • Key Features: Quinoline core with pyrazolyl-thiophene and chloro substituents. Stabilized by C–H⋯N hydrogen bonds and π-stacking interactions (centroid distance = 3.7022 Å) .
  • Activity: Not reported, but quinoline derivatives are often explored for antimicrobial or kinase-inhibitory properties .

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Core Key Substituents Molecular Weight Bioactivity Structural Highlights References
Target Compound Quinoxaline Benzoyl, thiophen-2-yl 384.45 Not reported Pyrazolyl-dihydro ring
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline Quinoxaline Nitro, thiophen-2-yl 339.38 Materials science potential Coplanar nitro and thiophene groups
Compound IIc Pyrazole Thiophen-2-yl, p-tolyl 398.52 63.4% malaria suppression Bis-pyrazole scaffold
Bis-pyrazolyl-thiazole (3i) Thiazole Thiophen-2-yl, phenyldiazenyl 904.20 Anticancer activity Azo group, thiazole core
6-Chloro-quinoline derivative Quinoline Chloro, pyrazolyl-thiophene 495.03 Not reported C–H⋯N hydrogen bonds

Key Insights

Planarity: Unlike 6-nitroquinoxaline derivatives, the pyrazolyl-dihydro ring in the target compound introduces steric hindrance, reducing planarity and altering π-conjugation .

Bioactivity Potential: Pyrazolyl-thiophene motifs (as in Compound IIc) show moderate antimalarial activity, suggesting the target compound could be optimized for similar applications .

Q & A

Basic: What are the primary synthetic strategies for synthesizing 6-[1-benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline?

Answer:
The synthesis of this quinoxaline-pyrazole hybrid compound typically involves multi-step reactions:

  • Step 1: Formation of the pyrazoline ring via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, thiophene-substituted chalcones can react with benzoyl hydrazine to yield 4,5-dihydro-1H-pyrazole intermediates.
  • Step 2: Quinoxaline ring construction via Friedländer or Pfitzinger reactions. Cyclization of 1,2-diamines with diketones or ketones under acidic conditions is common.
  • Step 3: Coupling reactions (e.g., Suzuki-Miyaura) to integrate aromatic substituents.

Key factors influencing yield:

  • Solvent polarity (e.g., DMF vs. ethanol) affects cyclization efficiency.
  • Catalyst choice (e.g., Ir-catalyzed photoredox reactions for intramolecular cyclization) .
  • Temperature control during exothermic steps (e.g., hydrazine addition).

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound’s dihydro-pyrazole moiety?

Answer:
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution of the pyrazole ring’s conformation and intermolecular interactions:

  • Conformational analysis: The dihydro-pyrazole ring adopts a half-chair conformation, with thiophene and benzoyl substituents in equatorial positions to minimize steric strain .
  • Intermolecular interactions: Weak C–H⋯N and C–H⋯π interactions stabilize the crystal lattice. For example, centroid–centroid distances of 3.702 Å between quinoxaline and thiophene rings indicate π-stacking .
  • Validation: Compare experimental bond lengths (e.g., C–N: 1.34–1.38 Å) with density functional theory (DFT) calculations to confirm accuracy.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy:
    • 1H NMR: Identifies proton environments (e.g., pyrazole NH at δ 8.2–8.5 ppm, thiophene protons at δ 7.1–7.3 ppm).
    • 13C NMR: Confirms carbonyl (C=O at ~165 ppm) and aromatic carbons.
  • IR spectroscopy: Detects functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, NH bend at 3300–3400 cm⁻¹).
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

Advanced tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Advanced: How can researchers resolve contradictions in reported biological activity data for quinoxaline derivatives?

Answer:
Discrepancies often arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized assays: Use cell lines with consistent passage numbers and validate via positive controls (e.g., doxorubicin for cytotoxicity).
  • Orthogonal validation: Pair in vitro enzyme inhibition assays (e.g., kinase profiling) with cellular viability assays (e.g., MTT).
  • Stability studies: Monitor compound degradation under assay conditions (e.g., HPLC analysis after 24-hour incubation in cell culture medium) .
  • Computational modeling: Compare molecular docking results (e.g., binding affinity to target proteins) with experimental IC50 values to identify false positives.

Advanced: What strategies optimize the regioselectivity of pyrazole-quinoxaline coupling reactions?

Answer:
Regioselectivity challenges arise from competing nucleophilic sites. Solutions include:

  • Directing groups: Introduce temporary substituents (e.g., nitro groups) to steer coupling to the desired quinoxaline C-3 position.
  • Catalyst design: Use Pd/XPhos systems for Suzuki-Miyaura coupling, which favor electron-deficient aryl halides .
  • Solvent effects: Polar aprotic solvents (e.g., DMSO) enhance electrophilicity at the quinoxaline’s electron-poor positions.
  • Kinetic vs. thermodynamic control: Lower temperatures (0–5°C) favor kinetic products (e.g., C-6 substitution), while higher temperatures (80°C) favor thermodynamic outcomes .

Basic: What are the key considerations for designing biological activity studies for this compound?

Answer:

  • Target selection: Prioritize targets linked to quinoxaline’s known bioactivity (e.g., kinase inhibition, DNA intercalation).
  • Dose range: Start with 0.1–100 µM for preliminary cytotoxicity screening (e.g., against HeLa or MCF-7 cells).
  • Solubility: Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.
  • Positive controls: Include reference compounds (e.g., camptothecin for topoisomerase inhibition) .

Advanced: How do π-stacking interactions influence this compound’s physicochemical properties?

Answer:

  • Solubility: Extended π-systems (quinoxaline + thiophene) reduce aqueous solubility but enhance lipid bilayer penetration.
  • Stability: Stacking interactions protect the compound from photodegradation.
  • Bioactivity: π-stacking with DNA base pairs (e.g., intercalation) or enzyme aromatic residues (e.g., ATP-binding pockets) can enhance binding affinity. SC-XRD data show centroid–centroid distances of 3.7–4.0 Å, typical for intercalative interactions .

Advanced: What computational methods predict the compound’s ADMET properties?

Answer:

  • ADMET prediction tools: Use SwissADME or ADMETlab 2.0 to estimate:
    • Absorption: High Caco-2 permeability (LogP ~3.5).
    • Metabolism: CYP3A4-mediated oxidation likely due to aromatic substituents.
    • Toxicity: AMES test predictions for mutagenicity.
  • Molecular dynamics (MD): Simulate binding to serum albumin to predict plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.